molecular formula C63H107N23O16S B15623657 (Ala13)-Apelin-13

(Ala13)-Apelin-13

Cat. No.: B15623657
M. Wt: 1474.7 g/mol
InChI Key: PZJZONZEQDOQAZ-COFPHXSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ala13)-Apelin-13 is a useful research compound. Its molecular formula is C63H107N23O16S and its molecular weight is 1474.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H107N23O16S/c1-34(2)28-42(81-52(92)39(13-7-22-72-62(67)68)78-58(98)47-17-11-26-86(47)59(99)40(14-8-23-73-63(69)70)79-50(90)37(65)18-19-48(66)88)53(93)83-44(32-87)55(95)82-43(29-36-30-71-33-75-36)54(94)77-38(12-5-6-21-64)51(91)74-31-49(89)84-24-9-15-45(84)57(97)80-41(20-27-103-4)60(100)85-25-10-16-46(85)56(96)76-35(3)61(101)102/h30,33-35,37-47,87H,5-29,31-32,64-65H2,1-4H3,(H2,66,88)(H,71,75)(H,74,91)(H,76,96)(H,77,94)(H,78,98)(H,79,90)(H,80,97)(H,81,92)(H,82,95)(H,83,93)(H,101,102)(H4,67,68,72)(H4,69,70,73)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJZONZEQDOQAZ-COFPHXSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H107N23O16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Ala13)-Apelin-13: A Potent Antagonist of the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on (Ala13)-Apelin-13, a potent and specific antagonist of the apelin receptor (APJ). This document outlines the pharmacological properties of this compound, its effects on key signaling pathways, and detailed protocols for its experimental evaluation.

Introduction

The apelin/APJ receptor system is a critical regulator of various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2] The apelin receptor, a class A G-protein coupled receptor (GPCR), is activated by endogenous peptide ligands such as Apelin-13 (B560349).[1][2] this compound, a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine (B10760859) (F13A), has been identified as a potent antagonist of this receptor.[3][4] Its ability to specifically block apelin-induced signaling makes it an invaluable tool for elucidating the physiological roles of the apelin system and for the development of novel therapeutics targeting this pathway.

Pharmacological Profile of this compound

This compound competitively inhibits the binding of apelin peptides to the APJ receptor, thereby antagonizing its downstream effects. While the substitution of the C-terminal phenylalanine with alanine leads to a reduction in binding affinity compared to the native Apelin-13, it effectively abolishes agonist activity and confers antagonistic properties.[3][5] This antagonistic action has been demonstrated in vivo, where this compound blocks the hypotensive effects of Apelin-13.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the antagonist activity of this compound.

Table 1: Receptor Binding Affinity

CompoundRadioligandCell Line/TissueAssay TypeKi (nM)IC50 (nM)
This compound[125I]-(Pyr1)Apelin-13CHO cells expressing human APJCompetition BindingData Not AvailableData Not Available

Table 2: Functional Antagonism of cAMP Production

AntagonistAgonistCell LineAssayIC50 (nM)
This compoundApelin-13HEK293 cells expressing human APJInhibition of Forskolin-Stimulated cAMP AccumulationData Not Available

Note: this compound is expected to block the Apelin-13-mediated inhibition of forskolin-stimulated cAMP accumulation. However, specific IC50 values for this antagonistic effect are not available in the reviewed literature.

Table 3: Functional Antagonism of ERK1/2 Phosphorylation

AntagonistAgonistCell LineAssayIC50 (nM)
This compoundApelin-13HEK293 cells expressing human APJWestern Blot for p-ERK1/2Data Not Available

Note: this compound is predicted to inhibit Apelin-13-induced phosphorylation of ERK1/2. Quantitative data for this inhibition is not currently available in the reviewed literature.

Signaling Pathways

The apelin receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein complex.[7][8] Activation of the apelin receptor by an agonist like Apelin-13 typically leads to two major downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10]

  • Activation of the MAPK/ERK Pathway: Apelin receptor activation also stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation and differentiation.[9][11]

This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing the binding of apelin agonists to the receptor.

Apelin Receptor Signaling and Antagonism by this compound cluster_agonist Agonist Action (e.g., Apelin-13) cluster_antagonist Antagonist Action Apelin-13 Apelin-13 APJ Receptor APJ Receptor Apelin-13->APJ Receptor Binds and Activates Gαi Gαi APJ Receptor->Gαi Activates ERK1/2 ERK1/2 APJ Receptor->ERK1/2 Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation Ala13-Apelin-13 Ala13-Apelin-13 APJ Receptor_ant APJ Receptor Ala13-Apelin-13->APJ Receptor_ant Binds and Blocks

Apelin Receptor Signaling and Antagonism

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic properties of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the apelin receptor.

Workflow:

cluster_workflow Competitive Radioligand Binding Assay Workflow start Prepare membranes from cells expressing APJ Receptor incubate Incubate membranes with a fixed concentration of radiolabeled apelin (e.g., [125I]-(Pyr1)Apelin-13) and varying concentrations of this compound start->incubate separate Separate bound from free radioligand by filtration incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand, such as [125I]-(Pyr1)Apelin-13, and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the apelin-induced inhibition of cAMP production.

Workflow:

cluster_workflow cAMP Accumulation Assay Workflow start Seed cells expressing APJ Receptor in a multi-well plate preincubate Pre-incubate cells with varying concentrations of this compound start->preincubate stimulate Stimulate cells with a fixed concentration of Apelin-13 in the presence of forskolin (B1673556) preincubate->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine the IC50 of this compound for inhibiting the apelin response measure->analyze

cAMP Accumulation Assay Workflow

Methodology:

  • Cell Culture: Plate cells expressing the apelin receptor (e.g., HEK293 or CHO cells) in a multi-well plate.

  • Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of an apelin agonist (e.g., Apelin-13) along with forskolin (an adenylyl cyclase activator) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 value for the antagonism of the apelin-induced response.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to block apelin-induced phosphorylation of ERK1/2.

Workflow:

cluster_workflow ERK1/2 Phosphorylation Western Blot Workflow start Culture and serum-starve cells expressing APJ Receptor preincubate Pre-incubate cells with varying concentrations of this compound start->preincubate stimulate Stimulate cells with a fixed concentration of Apelin-13 preincubate->stimulate lyse Lyse cells and collect protein extracts stimulate->lyse separate Separate proteins by SDS-PAGE and transfer to a membrane lyse->separate probe Probe the membrane with antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 separate->probe detect Detect antibody binding using a chemiluminescent substrate probe->detect analyze Quantify band intensities and determine the inhibitory effect of this compound detect->analyze

ERK1/2 Phosphorylation Western Blot Workflow

Methodology:

  • Cell Culture and Starvation: Culture cells expressing the apelin receptor to near confluence and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.

  • Pre-incubation with Antagonist: Treat the cells with various concentrations of this compound for a defined period.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of Apelin-13 for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and plot the results to determine the inhibitory effect of this compound on apelin-induced ERK1/2 phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the apelin/APJ receptor system. Its specific antagonistic properties allow for the precise blockade of apelin-mediated signaling, facilitating a deeper understanding of this important regulatory pathway. The experimental protocols detailed in this whitepaper provide a robust framework for the characterization of this compound and other potential apelin receptor antagonists, which is crucial for the development of novel therapeutic strategies for a range of disorders, including cardiovascular and metabolic diseases. Further research is warranted to obtain more precise quantitative data on the binding affinity and functional antagonism of this compound to build a more complete pharmacological profile.

References

(Ala13)-Apelin-13 Signaling Pathway in the Cardiovascular System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin, a peptide identified as the endogenous ligand for the G protein-coupled receptor APJ, has emerged as a critical regulator of cardiovascular homeostasis. Among its various isoforms, (Ala13)-Apelin-13 is a prominent and potent activator of the APJ receptor in the cardiovascular system. This technical guide provides a comprehensive overview of the this compound signaling pathway, its physiological effects on the heart and vasculature, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research and drug development.

Core Signaling Pathways of this compound

This compound binding to the APJ receptor initiates a cascade of intracellular signaling events primarily through the coupling of heterotrimeric G proteins, including Gαi and Gαq/11 subunits.[1][2][3] These initial events trigger downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.[4][5]

G Protein Coupling and Initial Events

Upon ligand binding, the APJ receptor undergoes a conformational change that facilitates its interaction with intracellular G proteins. The primary G proteins coupled to the APJ receptor in the cardiovascular system are of the Gi and Gq/11 families.[1][2][3]

  • Gαi Coupling: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is crucial for mediating some of the cardioprotective effects of Apelin-13.

  • Gαq/11 Coupling: Engagement of Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][6]

Ala13_Apelin_13 This compound APJ_Receptor APJ Receptor Ala13_Apelin_13->APJ_Receptor G_alpha_i Gαi APJ_Receptor->G_alpha_i G_alpha_q_11 Gαq/11 APJ_Receptor->G_alpha_q_11 Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase PLC Phospholipase C (PLC) G_alpha_q_11->PLC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Figure 1: Initial G-protein coupling of the APJ receptor.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling axis activated by this compound and plays a significant role in cell survival, growth, and metabolism.[4][7] Activation of this pathway by Apelin-13 has been shown to be crucial for its pro-angiogenic and anti-apoptotic effects.

Upon APJ receptor activation, PI3K is recruited and activated, leading to the phosphorylation of Akt. Phosphorylated Akt, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which is involved in protein synthesis and cell growth.[7]

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another key downstream target of this compound signaling, primarily involved in cell proliferation, differentiation, and migration.[4][8] Apelin-13-induced activation of ERK1/2 is often mediated through both Gαi and Gαq/11 pathways, sometimes involving PKC as an intermediary.[6] Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cellular responses like endothelial cell migration and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ala13_Apelin_13 This compound APJ_Receptor APJ Receptor Ala13_Apelin_13->APJ_Receptor G_Proteins Gαi & Gαq/11 APJ_Receptor->G_Proteins PI3K PI3K G_Proteins->PI3K PLC PLC G_Proteins->PLC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK1/2 Akt->ERK p70S6K p70S6K mTOR->p70S6K PKC PKC PLC->PKC PKC->ERK ERK->p70S6K Transcription_Factors Transcription Factors ERK->Transcription_Factors Physiological_Effects Cardiomyocyte Hypertrophy Angiogenesis Vasodilation Positive Inotropy p70S6K->Physiological_Effects Transcription_Factors->Physiological_Effects

Figure 2: Overview of this compound downstream signaling pathways.

Cardiovascular Effects of this compound

The activation of the APJ receptor by this compound exerts a wide range of effects on the cardiovascular system.

Cardiac Effects
  • Positive Inotropy: this compound is a potent positive inotrope, enhancing cardiac contractility. This effect is thought to be mediated through the Gαq/11-PLC-PKC pathway.

  • Cardiomyocyte Hypertrophy: Studies have shown that this compound can induce cardiomyocyte hypertrophy, characterized by an increase in cell size and protein content.[4][5] This hypertrophic response is mediated by the PI3K/Akt/mTOR and ERK/p70S6K signaling pathways.[4]

Vascular Effects
  • Vasodilation: this compound induces endothelium-dependent vasodilation, primarily through the activation of the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[6]

  • Angiogenesis: Apelin-13 promotes angiogenesis, the formation of new blood vessels, which is a crucial process in development and tissue repair. This pro-angiogenic effect is mediated by the stimulation of endothelial cell migration and proliferation, largely through the PI3K/Akt and ERK/MAPK pathways.

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on cardiovascular parameters.

Table 1: In Vitro Effects of this compound on Cardiomyocyte Hypertrophy

ParameterCell LineThis compound ConcentrationChange from ControlReference
Cell DiameterH9c22 µMIncreased[2]
Cell VolumeH9c22 µMIncreased[2]
Protein ContentH9c22 µMIncreased[2]
MYH7 Protein LevelH9c210⁻⁷ mol/lDecreased (in PE-induced hypertrophy)[7]

Table 2: In Vivo Effects of this compound on Cardiac Function

ParameterAnimal ModelThis compound DoseChangeReference
Cardiac OutputSheep2.5 nmol/kg/hEnhanced[9]
dP/dt maxSheep2.5 nmol/kg/hEnhanced[9]
Stroke VolumeRatDose-dependentIncreased[10]
Cardiac OutputRatDose-dependentIncreased[10]
Left Ventricular Ejection FractionKKAy Diabetic Mice4 weeks infusionIncreased from 69.50% to 80.33%[11]
Left Ventricular Fractional ShorteningKKAy Diabetic Mice4 weeks infusionIncreased from 34.93% to 45.73%[11]

Table 3: In Vivo Effects of this compound on Blood Pressure

ParameterAnimal ModelThis compound Dose/RouteChangeReference
Systolic Blood PressureTGA-PE RatInfusionReduced[12]
Mean Arterial PressureTGA-PE RatInfusionReduced[12]
Systolic Blood Pressure2K1C Hypertensive RatTreatmentReduced from 153 mmHg to 132.8 mmHg
Mean Arterial PressureHealthy Sheep>2.5 nmol/kg/hDecreased[9]
Systolic Blood PressureAnimal Studies (Meta-analysis)Peripheral InjectionReduced[13]
Diastolic Blood PressureAnimal Studies (Meta-analysis)Peripheral InjectionReduced[13]

Table 4: Effects of this compound on Angiogenesis

ParameterModelThis compound Concentration/DoseChangeReference
Endothelial Cell MigrationIn vitro (BAECs)100 nMIncreased[14]
Endothelial Cell ProliferationIn vitro (BAECs)100 nMIncreased[14]
Tube FormationIn vitro (HUVECs)10 nMIncreased[15]
Vessel SproutingIn vitro (Rat Aortic Ring)100 nMIncreased[15]
NeovascularizationIn vivo (CAM Assay)100 nMIncreased[15]
Infarct SizeRat MI ModelTreatmentReduced from 45.85% to 10.13%[16]
Serum VEGFRat MI ModelTreatmentIncreased[16]
Serum TGF-βRat MI ModelTreatmentIncreased[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Western Blot Analysis of Akt and ERK Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) and ERK (p-ERK) in cell lysates following stimulation with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Stimulation: Plate cells (e.g., H9c2 cardiomyocytes or HUVECs) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat cells with various concentrations of this compound for desired time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 10-30 minutes.[17]

  • Protein Quantification: Centrifuge lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of Akt and ERK.

Start Cell Culture & Stimulation Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-Akt / p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping End Analysis Detection->End Total_Ab Primary Antibody (Total Akt / Total ERK) Stripping->Total_Ab Total_Ab->Secondary_Ab

Figure 3: Western blot experimental workflow.

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol details a method to assess this compound-induced hypertrophy in H9c2 rat cardiomyoblasts.[19]

Materials:

  • H9c2 cells

  • Cell culture medium (DMEM with 10% FBS)

  • This compound

  • Wright-Giemsa stain or immunofluorescence reagents (e.g., anti-α-actinin antibody, fluorescent secondary antibody, DAPI)

  • Microscope with imaging software (e.g., ImageJ)

Procedure:

  • Cell Seeding and Treatment: Seed H9c2 cells in multi-well plates. After 24 hours, replace the medium with serum-free medium for 24 hours to synchronize the cells. Treat the cells with this compound at various concentrations for 48-96 hours.[19]

  • Staining:

    • Wright-Giemsa Staining: Fix the cells with methanol (B129727) and stain with Wright-Giemsa solution.[19]

    • Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, block with BSA, and incubate with anti-α-actinin primary antibody followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Capture images of the stained cells using a microscope.

    • Using image analysis software (e.g., ImageJ), measure the cell surface area of at least 100 cells per condition.

    • An increase in the average cell surface area compared to the control group indicates hypertrophy.

Endothelial Cell Migration (Transwell) Assay

This assay, also known as a Boyden chamber assay, is used to quantify the chemotactic effect of this compound on endothelial cells.[14][20]

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Transwell inserts (with 8 µm pore size polycarbonate membrane)

  • 24-well plates

  • Serum-free medium and medium with chemoattractant

  • This compound

  • Calcein AM or Crystal Violet stain

Procedure:

  • Cell Preparation: Culture endothelial cells to 70-90% confluency. Starve the cells in serum-free medium for 4-6 hours.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium containing this compound at various concentrations to the lower chamber. Use serum-free medium as a negative control and a known chemoattractant (e.g., VEGF) as a positive control.

    • Resuspend the starved endothelial cells in serum-free medium and add a defined number of cells (e.g., 5 x 10⁴) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-24 hours.

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the migrated cells with Crystal Violet or a fluorescent dye like Calcein AM.

    • Count the number of migrated cells in several random fields of view under a microscope.

Start Prepare Endothelial Cells (Starve in Serum-Free Medium) Setup_Chamber Setup Transwell Chamber: Lower: this compound Upper: Cell Suspension Start->Setup_Chamber Incubate Incubate (4-24h, 37°C) Setup_Chamber->Incubate Remove_Non_Migrated Remove Non-Migrated Cells (Top of Membrane) Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated Cells (Bottom of Membrane) Remove_Non_Migrated->Fix_Stain Quantify Quantify Migrated Cells (Microscopy) Fix_Stain->Quantify End Analyze Results Quantify->End

Figure 4: Transwell migration assay workflow.

Langendorff Isolated Heart Perfusion

The Langendorff preparation allows for the study of cardiac function in an ex vivo setting, isolated from systemic influences.[21][22][23][24][25]

Materials:

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heating system)

  • Krebs-Henseleit buffer

  • Surgical instruments for heart isolation

  • Pressure transducer and data acquisition system

  • This compound

Procedure:

  • Heart Isolation: Anesthetize the animal (e.g., rat or mouse) and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus.

  • Perfusion: Start retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile force are achieved.

  • Data Recording: Insert a balloon-tipped catheter connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and +dP/dt and -dP/dt (indices of contractility and relaxation).

  • Drug Administration: Introduce this compound into the perfusion buffer at desired concentrations and record the changes in cardiac parameters.

In Vivo Assessment of Cardiac Function by Echocardiography

Echocardiography is a non-invasive technique to assess cardiac structure and function in live animals.[26][27][28]

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthesia machine

  • Heating pad and physiological monitoring system (ECG, temperature)

  • This compound for administration (e.g., via osmotic mini-pump or injection)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a heated platform to maintain body temperature. Shave the chest area to ensure good probe contact.

  • Image Acquisition:

    • Apply ultrasound gel to the chest.

    • Obtain standard echocardiographic views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.

    • Acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Data Analysis:

    • Measure wall thickness and chamber dimensions from the M-mode images.

    • Calculate functional parameters such as:

      • Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100

      • Ejection Fraction (EF%): A volumetric calculation often derived from M-mode or B-mode measurements.

      • Cardiac Output (CO): Calculated from heart rate and stroke volume.

  • Experimental Design: Perform baseline echocardiography before administering this compound. After a period of treatment, repeat the echocardiographic measurements to assess the effects of the peptide on cardiac function.

Conclusion

The this compound/APJ signaling pathway is a multifaceted system with profound implications for cardiovascular health and disease. Its ability to modulate cardiac contractility, vascular tone, and angiogenesis makes it an attractive target for the development of novel therapeutics for conditions such as heart failure, hypertension, and ischemic heart disease. This technical guide provides a foundational understanding of the core signaling mechanisms and offers detailed protocols for key experimental approaches. A thorough investigation of this pathway will undoubtedly continue to unveil new insights into cardiovascular physiology and pathology, paving the way for innovative therapeutic strategies.

References

(Ala13)-Apelin-13 and its Role in Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin peptide family, acting through the G protein-coupled receptor APJ, has emerged as a significant regulator of various physiological processes. Among its isoforms, Apelin-13 (B560349) has been a focal point of research due to its potent effects. This technical guide provides an in-depth exploration of the function of (Ala13)-Apelin-13, a critical antagonist of the APJ receptor, in the context of gastrointestinal (GI) motility. Understanding the inhibitory mechanisms of this antagonist is paramount for elucidating the physiological roles of the endogenous apelin system and for the development of novel therapeutics targeting GI dysmotility disorders. This document outlines the current understanding of this compound's function, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental designs.

Data Presentation: Quantitative Effects on Gastrointestinal Motility

The inhibitory effects of apelin-13 on gastrointestinal motility, and the subsequent reversal of these effects by the antagonist this compound (also referred to as F13A), have been quantified in several preclinical studies. The following tables summarize key findings from rodent models.

Table 1: Effect of Centrally Administered Apelin-13 and this compound on Gastric Emptying and Gastrointestinal Transit in Mice

Treatment (Intracerebroventricular, i.c.v.)DoseEffect on Gastric Emptying RateEffect on Gastrointestinal TransitCitation
Apelin-133 µ g/mouse ↓ 10.9%↓ 16.8%[1]
Apelin-1310 µ g/mouse ↓ 17.1%Not specified[1]
This compound + Apelin-13Not specifiedAntagonized the inhibitory effectReversed the antitransit effect[1]
Naloxone (B1662785) + Apelin-13Not specifiedAntagonized the inhibitory effectReversed the antitransit effect[1]

Data adapted from a study investigating the central effects of apelin-13.[1]

Table 2: Effect of Peripherally Administered Apelin-13 and this compound on Gastric Emptying and Colonic Transit in Rats

Treatment (Intraperitoneal, i.p.)DoseEffect on Solid Gastric EmptyingEffect on Colonic TransitCitation
Apelin-13300 µg/kgSignificantly delayed (p<0.001)Significantly delayed (p<0.01)[2]
This compound (F13A) + Apelin-13300 µg/kgAbolished the inhibitory effectAbolished the inhibitory effect[2]
Lorglumide (CCK1 antagonist) + Apelin-1310 mg/kgAbolished the inhibitory effectAbolished the inhibitory effect[2]
This compound (F13A) alone300 µg/kgNot specifiedSignificantly accelerated basal transit[2]

Data adapted from a study on the peripheral actions of apelin-13.[2]

Table 3: Effect of Apelin-13 Microinjection into the Dorsal Vagal Complex (DVC) on Gastric Tone and Motility in Rats

TreatmentDoseEffect on Gastric Tone (Corpus & Antrum)Effect on Gastric Motility (Corpus & Antrum)Citation
Apelin-131-300 pmolDose-dependent decreaseDose-dependent decrease[3]
This compound (F13A) (4th ventricle) + Apelin-13 (DVC)10 nmolPrevented the reductionPrevented the reduction[3]
Vagotomy + Apelin-13 (DVC)N/APrevented the reductionPrevented the reduction[3]
Atropine + Apelin-13 (DVC)Not specifiedAbolished the inhibitory responsesAbolished the inhibitory responses[3]

Data adapted from a study on the central vagal pathways mediating apelin-13's effects.[3]

Signaling Pathways and Mechanisms of Action

This compound functions by competitively binding to the APJ receptor, thereby blocking the downstream signaling cascades initiated by endogenous apelin. The apelin/APJ system modulates gastrointestinal motility through both central and peripheral mechanisms.

Central Regulation: Centrally administered apelin-13 inhibits gastric and intestinal motility.[1] This effect is mediated, at least in part, through the dorsal vagal complex (DVC) in the brainstem.[3] Apelin-13 acts on APJ receptors expressed on cholinergic neurons within the DVC, leading to a withdrawal of the tonically active vagal cholinergic pathway that promotes gastric motility.[3] The involvement of opioid receptors in the central effects of apelin-13 has also been suggested, as naloxone can antagonize its inhibitory actions.[1]

Peripheral Regulation: Peripherally, apelin-13's inhibitory effects on GI motility appear to be mediated through the release of cholecystokinin (B1591339) (CCK).[2] Apelin-13 stimulates CCK release, which then acts on CCK1 receptors located on vagal afferent fibers to inhibit gastrointestinal motor functions.[2] Furthermore, apelin-13 can directly act on colonic smooth muscle cells, where it inhibits spontaneous contractions by suppressing L-type calcium channels and large-conductance Ca2+-activated K+ (BKCa) channels.[4]

The following diagram illustrates the known signaling pathways of the apelin/APJ system.

Apelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apelin13 Apelin-13 APJ APJ Receptor Apelin13->APJ Binds G_protein Gαi/Gq APJ->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 G_protein->ERK Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC PKC->ERK Akt Akt PI3K->Akt Motility Modulation of Gastrointestinal Motility Akt->Motility ERK->Motility cAMP ↓ cAMP AC->cAMP cAMP->Motility

Caption: Apelin/APJ Receptor Signaling Pathways.

Experimental Protocols

Accurate assessment of gastrointestinal motility is crucial for studying the effects of compounds like this compound. Below are detailed methodologies for key experiments.

Measurement of Gastric Emptying (Phenol Red Method)

This protocol is adapted from studies in rodents.[5]

  • Animal Preparation:

    • House mice or rats in cages with raised mesh wire bottoms to prevent coprophagy.

    • Fast the animals for 18-24 hours with free access to water.[6] A shorter fasting period of 6 hours may also be sufficient and reduce animal stress.[7]

  • Test Meal Administration:

    • Prepare a non-absorbable test meal containing a marker. A common formulation is 0.05% phenol (B47542) red in 1.5% methylcellulose.[5]

    • Administer a fixed volume of the test meal (e.g., 0.3 mL for mice) via oral gavage.[5][6]

  • Sample Collection:

    • At a predetermined time point after gavage (e.g., 20 minutes), euthanize the animals by an approved method such as cervical dislocation.[5][6]

    • Immediately clamp the pylorus and cardia of the stomach to prevent leakage of the contents.

    • Carefully dissect the stomach.

  • Quantification of Phenol Red:

    • Homogenize the entire stomach in a known volume of 0.1 N NaOH.[5]

    • Allow the homogenate to settle. Add trichloroacetic acid to an aliquot of the supernatant to precipitate proteins.

    • Centrifuge the mixture and add 0.5 N NaOH to the resulting supernatant to develop the color of the phenol red.

    • Measure the absorbance of the solution using a spectrophotometer at 560 nm.[5]

  • Calculation of Gastric Emptying:

    • A control group of animals is euthanized immediately after gavage (time 0) to determine the total amount of phenol red administered.

    • Gastric emptying is calculated using the formula: % Gastric Emptying = (1 - (Absorbance at time X / Mean Absorbance at time 0)) * 100[5]

Measurement of Intestinal Transit (Charcoal Meal Method)

This is a widely used method to assess the propulsive activity of the small intestine.[8]

  • Animal Preparation:

    • Fast animals for 18-24 hours with free access to water.[8]

  • Administration of Charcoal Meal:

    • Prepare a suspension of 5-10% charcoal in 5-10% gum arabic or methylcellulose.[8]

    • Administer a defined volume of the charcoal meal (e.g., 0.2-0.3 mL for mice) via oral gavage.

  • Assessment of Transit:

    • After a specific time (e.g., 20-30 minutes), euthanize the animals.[8]

    • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.

    • Lay the intestine flat and measure its total length.

    • Measure the distance traveled by the leading edge of the charcoal from the pylorus.

  • Calculation of Intestinal Transit:

    • Intestinal transit is expressed as a percentage of the total length of the small intestine: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100[8]

Measurement of Colonic Motility (Bead Expulsion Test)

This method provides an assessment of colonic propulsive function.[9]

  • Animal Preparation:

    • No fasting is typically required for this procedure.

  • Bead Insertion:

    • Gently insert a small glass or plastic bead (e.g., 3 mm in diameter) into the distal colon, approximately 2 cm from the anus, using a lubricated probe.[9]

  • Measurement of Expulsion Time:

    • Place the animal in a clean cage and observe it continuously.

    • Record the time taken for the animal to expel the bead.

  • Data Analysis:

    • The expulsion time is used as an index of colonic motility. A longer expulsion time indicates decreased motility.

The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on gastrointestinal motility.

Experimental_Workflow cluster_treatment Treatment Administration start Start animal_prep Animal Acclimatization and Fasting start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping vehicle Vehicle Control grouping->vehicle apelin13 Apelin-13 grouping->apelin13 ala13_apelin13 This compound + Apelin-13 grouping->ala13_apelin13 ala13 This compound Alone grouping->ala13 motility_assay Gastrointestinal Motility Assay (e.g., Gastric Emptying, Intestinal Transit) vehicle->motility_assay apelin13->motility_assay ala13_apelin13->motility_assay ala13->motility_assay data_collection Data Collection (e.g., % Emptying, % Transit) motility_assay->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental Workflow for GI Motility Studies.

Logical Relationships and Therapeutic Implications

The antagonistic action of this compound on the APJ receptor provides a powerful tool to dissect the physiological roles of the endogenous apelin system in regulating GI motility. The ability of this compound to reverse the inhibitory effects of exogenously administered Apelin-13 confirms the receptor-mediated nature of these actions.

The following diagram illustrates the logical relationship between this compound and its effects on gastrointestinal function.

Logical_Relationship cluster_ligands Ligands cluster_effects Downstream Effects Apelin13 Apelin-13 (Agonist) APJ APJ Receptor Apelin13->APJ Binds and Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Binds and Blocks Signaling Activation of Downstream Signaling APJ->Signaling Inhibition Inhibition of Gastrointestinal Motility (↓ Gastric Emptying, ↓ Transit) Signaling->Inhibition

Caption: this compound's Antagonistic Action.

The findings from studies involving this compound have significant implications for drug development. Given that endogenous apelin appears to have an inhibitory influence on GI motility, targeting the apelin/APJ system could be a viable strategy for treating motility disorders. For conditions characterized by delayed transit, such as gastroparesis and constipation, the development of APJ receptor antagonists, inspired by the structure and function of this compound, could offer a novel therapeutic approach to accelerate GI transit. Conversely, for disorders with rapid transit, such as some forms of diarrhea, stable APJ receptor agonists might be beneficial.

Conclusion

This compound has been instrumental in defining the role of the apelin/APJ system as a significant inhibitory modulator of gastrointestinal motility. Its ability to block the actions of Apelin-13, both centrally and peripherally, has illuminated the complex neural and hormonal pathways that govern gut function. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Future research should focus on developing more stable and specific APJ receptor antagonists and agonists to fully exploit the therapeutic potential of targeting this system for the management of a range of gastrointestinal motility disorders.

References

(Ala13)-Apelin-13: A Technical Overview of a Species-Dependent Apelin Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Ala13)-Apelin-13, also known as Apelin-13(F13A), is a synthetic analogue of the endogenous peptide Apelin-13, where the C-terminal phenylalanine is replaced by alanine. Initially discovered and characterized as a specific antagonist of the apelin receptor (APJ) in rodent models, subsequent research has revealed a complex and species-dependent pharmacological profile. In rats, this compound effectively blocks the hypotensive effects of Apelin-13, demonstrating clear antagonist activity in vivo.[1][2] However, in human-based in vitro systems, this compound acts as a full agonist, retaining high-affinity binding and functional activity comparable to endogenous apelin peptides.[3] This technical guide provides a comprehensive overview of its discovery, characterization, and the detailed methodologies used to elucidate its dual pharmacological nature.

Discovery and Initial Characterization

This compound was first described in a 2005 study by Lee et al., which investigated the functional role of the C-terminal phenylalanine residue of Apelin-13.[2] The study demonstrated that while Apelin-13 administration caused a significant drop in blood pressure in spontaneously hypertensive rats (SHR), the F13A analogue showed a loss of this function.[2] Crucially, when co-administered, this compound was found to block the hypotensive action of the native Apelin-13 peptide, establishing its role as an in vivo antagonist in rats.[2] This discovery provided a valuable tool for probing the physiological effects of the apelin system in animal models.

Pharmacological Characterization and Data

The pharmacological profile of this compound is notable for its species-specific activity. While it functions as an antagonist in rats, it behaves as a potent agonist at the human APJ receptor.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Characterization at Human APJ Receptor

Parameter Value Assay System Reference
Binding Affinity (pKi) 8.07 ± 0.24 Radioligand competition binding assay vs. [¹²⁵I]apelin-13 in CHO-K1 cells expressing human APJ receptor. [3]
Binding Affinity (Ki) ~8.5 nM (Calculated from pKi) [3]

| Functional Activity | Full Agonist | Vasoconstriction in human saphenous vein; binding and internalization assays. |[3] |

Note: The data clearly indicates that this compound binds to the human APJ receptor with high affinity and functions as an agonist in human tissues in vitro.

Table 2: In Vivo Antagonist Activity in Rats

Parameter Value / Dose Animal Model Effect Reference

| Antagonist Dose | 30 µg/kg (i.v.) | Anesthetized Spontaneously Hypertensive Rats (SHR) | Blocked the hypotensive effect of Apelin-13 (15 µg/kg, i.v.). |[2] |

Signaling Pathways and Mechanism of Action

Apelin-13 binding to the APJ receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gαi and β-arrestin pathways. Activation of Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4][5] The recruitment of β-arrestin mediates receptor internalization and can trigger separate signaling cascades, including the activation of ERK1/2.[6]

In rats, this compound acts by competitively binding to the APJ receptor and preventing the conformational changes necessary for Apelin-13 to trigger these downstream effects, thereby blocking its physiological actions like vasodilation.[2] Conversely, at the human receptor, this compound is capable of inducing these same signaling cascades, behaving as an agonist.[3]

APJ_Signaling_Pathway APJ APJ Receptor Gai Gαi APJ->Gai Activates Barr β-arrestin APJ->Barr Recruits Apelin13 Apelin-13 Apelin13->APJ AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA PKA Pathway cAMP->PKA Internalization Receptor Internalization Barr->Internalization ERK ERK1/2 Activation Barr->ERK

Caption: APJ receptor signaling pathways activated by Apelin-13.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligands like this compound.

Protocol: Competitive Radioligand Binding Assay (Human APJ)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the human APJ receptor.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human APJ receptor.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of radioligand (e.g., [¹²⁵I]-(Pyr1)Apelin-13 at a concentration near its Kd, ~0.1-0.3 nM), and serial dilutions of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

  • Detection: Dry the filter plate and measure radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of unlabeled Apelin-13 (e.g., 1 µM). Calculate specific binding and plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, and calculate the Ki using the Cheng-Prusoff equation.

Protocol: cAMP Accumulation Functional Antagonism Assay

This assay measures the ability of this compound to inhibit the Apelin-13-induced decrease in intracellular cAMP.[4][5]

  • Cell Culture: Seed CHO-K1 cells stably expressing the human APJ receptor into a 96-well or 384-well plate and culture overnight.[4]

  • Assay Procedure: a. Aspirate the culture medium and wash cells once with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA). b. Add a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to all wells and incubate for 15-30 minutes. c. Add serial dilutions of the antagonist (this compound) to the respective wells and incubate for 30 minutes at room temperature.[4] d. Add a fixed concentration of an adenylyl cyclase stimulator (e.g., 10 µM Forskolin) and an EC₈₀ concentration of Apelin-13 to all wells (except controls). e. Incubate for 30 minutes at room temperature.[4]

  • Detection: Stop the reaction and lyse the cells. Measure cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or ELISA-based kits).

  • Data Analysis: Plot the measured signal (inversely proportional to cAMP levels) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vivo Blood Pressure Antagonism in Rats

This protocol assesses the ability of this compound to block Apelin-13-induced hypotension in anesthetized rats.[7][8]

  • Animal Preparation: Use adult male Spontaneously Hypertensive Rats (SHR). Anesthetize the animals (e.g., with urethane (B1682113) and pentobarbital (B6593769) sodium, i.p.).[7]

  • Surgical Cannulation: Cannulate the trachea to ensure a clear airway. Cannulate a femoral or carotid artery with a polyethylene (B3416737) catheter connected to a pressure transducer to continuously monitor systemic arterial blood pressure. Cannulate a femoral or jugular vein for intravenous drug administration.[7]

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery to obtain a baseline blood pressure reading.

  • Drug Administration: a. Administer a bolus intravenous injection of the antagonist, this compound (e.g., 30 µg/kg in saline). b. After a short interval (e.g., 2-5 minutes), administer a bolus intravenous injection of the agonist, Apelin-13 (e.g., 15 µg/kg in saline).

  • Data Acquisition: Continuously record the mean arterial pressure (MAP) throughout the experiment.

  • Data Analysis: Compare the maximal decrease in MAP caused by Apelin-13 in the absence (control group) and presence of this compound. A significant reduction in the hypotensive response indicates antagonist activity.

Antagonist_Characterization_Workflow start Peptide Synthesis (Ala13-Apelin-13) binding In Vitro Binding Assay (Determine Ki) start->binding functional In Vitro Functional Assay (cAMP, β-arrestin) binding->functional agonist_path Agonist Activity (Human Receptor) functional->agonist_path Human System invivo In Vivo Assay (Blood Pressure in Rats) functional->invivo Proceed to In Vivo conclusion Pharmacological Profile: Species-Dependent Ligand agonist_path->conclusion antagonist_path Antagonist Activity (Rat Model) invivo->antagonist_path Rodent System antagonist_path->conclusion

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound stands as a fascinating pharmacological tool whose activity is dictated by the species of the target receptor. Its initial characterization as a potent in vivo antagonist in rats has provided invaluable insights into the physiological role of the apelin system in cardiovascular regulation. However, the discovery of its agonist activity at the human APJ receptor underscores the critical importance of cross-species validation in drug development.[2][3] This dual nature makes this compound a unique molecule for studying the structural determinants of APJ receptor activation and antagonism. Future research should focus on elucidating the specific receptor-ligand interactions that account for this species-dependent switch in pharmacology, which could inform the design of next-generation APJ modulators with improved therapeutic profiles.

References

(Ala13)-Apelin-13: A Technical Guide to its Interaction with the Apelin (APJ) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ala13)-Apelin-13, also known as F13A, is a synthetic peptide analogue of the endogenous ligand Apelin-13 (B560349). It is distinguished by the substitution of the C-terminal phenylalanine with an alanine (B10760859) residue. This modification critically alters its pharmacological profile, converting it from an agonist to a potent and specific antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). This technical guide provides an in-depth overview of the interaction between this compound and the APJ receptor, detailing the underlying signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction: The Apelin System and this compound

The apelin/APJ system is a crucial signaling axis involved in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism. The APJ receptor, a class A GPCR, is activated by various endogenous peptide isoforms derived from the preproapelin precursor, with Apelin-13 being one of the most potent and abundant forms.

This compound was developed as a research tool to probe the physiological roles of the apelin system. The substitution of the C-terminal phenylalanine with alanine results in a loss of agonistic activity and confers the ability to competitively block the binding and function of endogenous apelin peptides.[1][2] This makes it an invaluable tool for elucidating the therapeutic potential of modulating the APJ receptor.

Interaction with the APJ Receptor and Mechanism of Action

This compound acts as a competitive antagonist at the APJ receptor.[3] It binds to the receptor but fails to induce the conformational change necessary for G protein coupling and subsequent downstream signaling. By occupying the binding site, it prevents endogenous agonists like Apelin-13 from activating the receptor. Studies have demonstrated that the C-terminal phenylalanine of Apelin-13 is a "master switch" for receptor activation, and its replacement with alanine reduces binding affinity and abolishes agonism.[1][4]

The primary mechanism of action for this compound is the blockade of agonist-induced signaling pathways, including the Gαi-mediated inhibition of adenylyl cyclase and the recruitment of β-arrestin.[1]

Quantitative Data

While this compound is widely cited as a potent APJ antagonist, specific binding affinity (Kᵢ) and functional inhibition (IC₅₀) values are not consistently reported in publicly available literature. Its efficacy is often demonstrated by its ability to block the physiological effects of Apelin-13 at given concentrations. The table below summarizes the available quantitative and qualitative data for this compound and, for comparison, data for the endogenous agonist Apelin-13 and another well-characterized small-molecule antagonist, ML221.

Compound Assay Type Target Parameter Value Reference
This compound (F13A) In Vivo Gastric MotilityRat APJD₅₀≈ 27 pmol[5]
In Vivo HypotensionRat APJAntagonismBlocks Apelin-13 (15 µg/kg) effect at 30 µg/kg[1]
β-Arrestin RecruitmentHuman APJAntagonismPotently reduces Apelin-13 and ELA-induced recruitment[6]
Binding AffinityHuman APJKᵢReduced affinity compared to Apelin-13 (value not specified)[4]
Apelin-13 (Agonist) Radioligand BindingHuman APJKᵢ8.336 nM[7][8]
cAMP Inhibition (Gαi)Human APJEC₅₀~1.5 nM (LogEC₅₀ = -7.817)[8]
β-Arrestin 2 RecruitmentHuman APJEC₅₀~42.8 nM (LogEC₅₀ = -6.369)[8]
ML221 (Antagonist) cAMP Inhibition (Gαi)Human APJIC₅₀0.70 µM[7]
β-Arrestin RecruitmentHuman APJIC₅₀1.75 µM[7]

APJ Receptor Signaling Pathways

Activation of the APJ receptor by an agonist like Apelin-13 initiates multiple downstream signaling cascades. As an antagonist, this compound blocks these pathways.

Gαi-Coupled Pathway

The APJ receptor primarily couples to the inhibitory G protein, Gαi. Agonist binding leads to the dissociation of the G protein subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).

G_alpha_i_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Apelin13 Apelin-13 (Agonist) APJ APJ Receptor Apelin13->APJ Activates Ala13 This compound (Antagonist) Ala13->APJ Blocks G_protein Gαiβγ APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Figure 1. APJ Receptor Gαi Signaling Pathway and its Blockade.

β-Arrestin-Mediated Pathway

Upon agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestin proteins (β-arrestin 1 and 2). This interaction is crucial for receptor desensitization, internalization (endocytosis), and for initiating a second wave of G protein-independent signaling, including the activation of pathways like the ERK1/2 MAP kinase cascade.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Apelin13 Apelin-13 (Agonist) APJ APJ Receptor Apelin13->APJ Activates Ala13 This compound (Antagonist) Ala13->APJ Blocks GRK GRK APJ->GRK Recruits APJ_P Phosphorylated APJ Receptor GRK->APJ Phosphorylates BetaArrestin β-Arrestin APJ_P->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization Mediates ERK_Signal ERK1/2 Signaling BetaArrestin->ERK_Signal Activates

Figure 2. APJ Receptor β-Arrestin Pathway and its Blockade.

Experimental Protocols

The characterization of this compound as an APJ antagonist relies on a suite of standardized in vitro assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled ligand, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the APJ receptor.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Apelin-13) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

  • Separation: The reaction is incubated to equilibrium. Bound radioligand is then separated from free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare APJ-expressing cell membranes Incubate Incubate membranes, radioligand, and competitor Membranes->Incubate Radioligand Prepare fixed concentration of [125I]-Apelin-13 Radioligand->Incubate Competitor Prepare serial dilutions of this compound Competitor->Incubate Filter Separate bound/free ligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Plot Plot % Inhibition vs. [Competitor] Count->Plot Calculate Determine IC50 and calculate Ki Plot->Calculate cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Cells Plate APJ-expressing cells in microplate Preincubation Pre-incubate cells with antagonist Plate_Cells->Preincubation Antagonist Prepare serial dilutions of this compound Antagonist->Preincubation Stimulation Stimulate with Forskolin + Apelin-13 (agonist) Preincubation->Stimulation Lysis_Detection Lyse cells and detect cAMP levels (e.g., HTRF) Stimulation->Lysis_Detection Plot Plot signal vs. [Antagonist] Lysis_Detection->Plot Calculate Determine IC50 value Plot->Calculate Arrestin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Cells Plate engineered cells (e.g., PathHunter®) Preincubation Pre-incubate cells with antagonist Plate_Cells->Preincubation Antagonist Prepare serial dilutions of this compound Antagonist->Preincubation Stimulation Stimulate with Apelin-13 (agonist) Preincubation->Stimulation Detection Add substrate and measure luminescent signal Stimulation->Detection Plot Plot signal vs. [Antagonist] Detection->Plot Calculate Determine IC50 value Plot->Calculate

References

Cellular Responses to (Ala13)-Apelin-13 Administration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ala13)-Apelin-13, a synthetic analog of the endogenous peptide Apelin-13, serves as a critical tool in elucidating the complex signaling of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological processes, particularly within the cardiovascular system. This technical guide provides a comprehensive overview of the cellular responses to this compound administration, focusing on its role as an antagonist of the APJ receptor. We delve into the molecular interactions, downstream signaling pathways, and the concept of biased agonism at the APJ receptor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this field.

Introduction to the Apelin System and this compound

The apelin/APJ system is a key regulator of cardiovascular homeostasis, with roles in processes such as vasodilation, cardiac contractility, and angiogenesis.[1][2] Apelin peptides, the endogenous ligands for the APJ receptor, are derived from a 77-amino acid precursor, preproapelin.[3] Various active isoforms exist, with Apelin-13 and the pyroglutamated form, [Pyr1]-Apelin-13, being among the most potent.[4]

The substitution of the C-terminal phenylalanine with alanine (B10760859) in Apelin-13 results in this compound (also denoted as F13A). This modification significantly alters its pharmacological properties, transforming it from an agonist into a potent antagonist of the APJ receptor.[5][6][7][8] As an antagonist, this compound is invaluable for investigating the physiological and pathological roles of the apelin system by blocking the effects of endogenous apelins.

Molecular Mechanism of Action: Antagonism at the APJ Receptor

This compound exerts its effects by competitively binding to the APJ receptor, thereby preventing the binding and subsequent activation by endogenous apelin peptides. The APJ receptor, like other GPCRs, can signal through two major pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[9][10]

  • G Protein-Dependent Signaling: Upon agonist binding, the APJ receptor typically couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors like the PI3K/Akt and ERK1/2 pathways.[2][11]

  • β-Arrestin-Dependent Signaling: Agonist binding also promotes the recruitment of β-arrestin to the receptor, which leads to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, which can also include ERK1/2 activation.[3][10]

This compound, by blocking agonist binding, effectively inhibits both of these signaling arms.

Quantitative Analysis of this compound Activity

The antagonistic properties of this compound have been quantified in various in vitro assays. The following tables summarize its binding affinity and functional potency in comparison to the endogenous agonist [Pyr1]-Apelin-13 and another key isoform, Apelin-17.

Table 1: Receptor Binding Affinities for the Human Apelin Receptor
LigandpKi (mean ± SEM)Reference
This compound8.07 ± 0.24[12][13]
[Pyr1]-Apelin-138.83 ± 0.06[12][13]
Apelin-179.63 ± 0.17[12][13]

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.

Table 2: Functional Potencies in Cellular Assays
LigandAssaypD2 (mean ± SEM)Reference
This compound cAMP Inhibition 9.54 ± 0.05 [12][13]
β-Arrestin Recruitment 7.98 ± 0.04 [12][13]
[Pyr1]-Apelin-13 cAMP Inhibition 9.67 ± 0.04 [12][13]
β-Arrestin Recruitment 8.43 ± 0.08 [12][13]
Apelin-17 cAMP Inhibition 10.31 ± 0.28 [12][13]
β-Arrestin Recruitment 10.26 ± 0.09 [12][13]

pD2 is the negative logarithm of the EC50 or IC50 value, representing the potency of a ligand in a given functional assay. For this compound in the cAMP inhibition assay, it acts as an agonist, while in the β-arrestin recruitment assay, its lower potency compared to [Pyr1]-Apelin-13 is notable.

These data highlight that while this compound retains high affinity for the APJ receptor, its ability to recruit β-arrestin is significantly reduced compared to the endogenous agonist [Pyr1]-Apelin-13. This differential effect on downstream signaling pathways is a hallmark of biased agonism.

Signaling Pathways Modulated by this compound

As an antagonist, this compound primarily functions by inhibiting the signaling cascades initiated by endogenous apelins.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits Apelin13 Apelin-13 Apelin13->APJ Activates Ala13_Apelin13 This compound Ala13_Apelin13->APJ Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt ERK12 ERK1/2 Pathway G_protein->ERK12 beta_arrestin->ERK12 Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization cAMP cAMP AC->cAMP Cellular_Responses Cellular Responses (e.g., Vasodilation, Inotropy) PI3K_Akt->Cellular_Responses ERK12->Cellular_Responses

Caption: Antagonistic action of this compound on APJ receptor signaling pathways.

By occupying the APJ receptor, this compound prevents the Gαi-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP. It also blocks the activation of the PI3K/Akt and ERK1/2 pathways that are crucial for many of the physiological effects of apelin, such as cell proliferation and survival.[14][15] Furthermore, it inhibits β-arrestin recruitment, thereby preventing receptor internalization and β-arrestin-mediated signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of apelin receptor ligands. Below are outlines of key experimental protocols.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound for the APJ receptor.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare membranes from cells expressing APJ receptor incubate Incubate membranes with a fixed concentration of radiolabeled apelin (e.g., [125I]-Apelin-13) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify bound radioactivity using a gamma counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines overexpressing the human APJ receptor (e.g., HEK293 or CHO cells).[16]

  • Incubation: A constant concentration of a radiolabeled apelin analog (e.g., [¹²⁵I]-Apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand, this compound.[12]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[16]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[12]

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to modulate the production of intracellular cAMP.

Methodology:

  • Cell Culture: Cells expressing the APJ receptor are cultured and seeded in multi-well plates.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production, in the presence or absence of varying concentrations of apelin analogs.[12]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).

  • Data Analysis: The ability of this compound to antagonize the inhibitory effect of a reference agonist on forskolin-stimulated cAMP levels is determined.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor.

Methodology:

  • Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology. The APJ receptor is fused to a BRET donor (e.g., Renilla luciferase), and β-arrestin is fused to a BRET acceptor (e.g., green fluorescent protein).

  • Cell Transfection: Cells are co-transfected with constructs encoding the BRET donor-tagged receptor and the BRET acceptor-tagged β-arrestin.

  • Ligand Stimulation: The transfected cells are stimulated with different concentrations of the test ligand, this compound.

  • BRET Signal Measurement: Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor molecules are brought into close proximity, resulting in a BRET signal that can be measured using a plate reader.[12]

  • Data Analysis: The dose-dependent increase in the BRET signal is analyzed to determine the potency (EC50) and efficacy of the ligand in promoting β-arrestin recruitment.

Conclusion

This compound is a potent and valuable antagonist of the apelin receptor. Its ability to block the actions of endogenous apelins has been instrumental in defining the physiological roles of the apelin/APJ system. The quantitative data on its binding affinity and functional potency, particularly its biased antagonism against the β-arrestin pathway, provide crucial insights for the design of novel therapeutics targeting the apelin receptor. The detailed experimental protocols outlined in this guide serve as a foundation for researchers to further investigate the intricate cellular responses governed by this important signaling system. The continued study of this compound and other apelin analogs will undoubtedly pave the way for innovative treatments for cardiovascular and other diseases.

References

Methodological & Application

Synthesis and Purification of (Ala13)-Apelin-13: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Ala13)-Apelin-13 is a synthetic analog of the endogenous peptide Apelin-13, where the C-terminal Phenylalanine is replaced by Alanine. This modification makes it a potent antagonist of the apelin receptor (APJ), a G-protein coupled receptor involved in various physiological processes, including cardiovascular function and fluid homeostasis. As an antagonist, this compound is a valuable tool for studying the physiological roles of the apelin system and for the development of novel therapeutics. This document provides detailed protocols for the chemical synthesis and purification of this compound, enabling researchers to produce high-purity peptide for in vitro and in vivo studies.

Physicochemical Properties and Quantitative Data

The successful synthesis and purification of this compound can be assessed by various analytical techniques. Below is a summary of expected quantitative data for a typical synthesis run.

ParameterExpected ValueMethod of Analysis
Sequence Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Ala
Molecular Formula C63H107N23O16S
Molecular Weight 1474.73 g/mol [1]Mass Spectrometry (MS)
Crude Purity (pre-HPLC) 50-70%Analytical Reversed-Phase HPLC (RP-HPLC)
Final Purity (post-HPLC) >95%Analytical Reversed-Phase HPLC (RP-HPLC)
Final Yield 15-30% (based on initial resin loading)Gravimetric analysis
Appearance White lyophilized powderVisual inspection
Solubility Soluble in water (1 mg/ml)[1]

Experimental Protocols

The synthesis of this compound is achieved through a stepwise process of solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage from the resin and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvent: DMF, DCM

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, repeat the coupling step.

    • After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection: After coupling the final amino acid (Gln), perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM and Methanol. Dry the resin under vacuum.

Peptide Cleavage and Precipitation

This step cleaves the synthesized peptide from the solid support and removes the side-chain protecting groups.

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether.

  • Centrifuge tubes.

Procedure:

  • Place the dry peptide-resin in a clean reaction vessel.

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified to >95% purity using preparative RP-HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector.

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the peptide solution through a 0.45 µm filter.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

  • Monitor the elution profile at 220 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with >95% purity.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization

Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass should be consistent with the calculated mass of this compound.

Visualizations

Apelin Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated by the apelin receptor (APJ). This compound acts as an antagonist, blocking these downstream effects.

Apelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Apelin Apelin APJ_Receptor APJ Receptor Apelin->APJ_Receptor Binds G_protein Gαi/Gαq APJ_Receptor->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Cellular_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) Ca2->Cellular_Effects ERK ERK1/2 PKC->ERK PKC->Cellular_Effects cAMP->Cellular_Effects Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->ERK NO NO Production eNOS->NO NO->Cellular_Effects ERK->Cellular_Effects This compound This compound This compound->APJ_Receptor Blocks

Caption: Apelin Receptor (APJ) Signaling Pathway.

Experimental Workflow: Synthesis and Purification of this compound

The workflow diagram below outlines the key stages in the production of high-purity this compound.

Synthesis_Purification_Workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) start->spps cleavage Cleavage from Resin & Side-chain Deprotection spps->cleavage qc1 Kaiser Test (Coupling Completion) spps->qc1 crude_peptide Crude this compound cleavage->crude_peptide purification Preparative RP-HPLC crude_peptide->purification qc2 Analytical HPLC (Fraction Purity) purification->qc2 fractions Collect High-Purity Fractions lyophilization Lyophilization fractions->lyophilization final_product Purified this compound (>95%) lyophilization->final_product qc3 Mass Spectrometry (Identity Confirmation) final_product->qc3 qc1->spps qc2->fractions

References

Application Notes and Protocols for (Ala13)-Apelin-13 In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin peptides are endogenous ligands for the G protein-coupled apelin receptor (APJ), which is implicated in a variety of physiological processes, including cardiovascular function and fluid homeostasis. The apelin receptor is a promising therapeutic target for cardiovascular diseases, diabetes, and other conditions. (Ala13)-Apelin-13 is a synthetic analog of Apelin-13 and a potent antagonist of the apelin receptor[1][2][3]. Understanding the binding characteristics of such antagonists is crucial for drug discovery and development.

These application notes provide detailed protocols for in vitro receptor binding assays to characterize the interaction of this compound with the apelin receptor. The primary method described is a competitive radioligand binding assay, a gold standard for determining the binding affinity of unlabeled compounds.

Signaling Pathways

The apelin receptor (APJ) is a class A G protein-coupled receptor (GPCR). Upon binding of an agonist like Apelin-13, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling cascades involve the activation of Gαi and Gαq proteins. Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Additionally, APJ activation can lead to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.

APJ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apelin-13 Apelin-13 APJ Apelin Receptor (APJ) Apelin-13->APJ Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq beta_arrestin β-Arrestin APJ->beta_arrestin AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 beta_arrestin->ERK

Figure 1: Simplified signaling pathway of the Apelin Receptor (APJ).

Key Experiments: Radioligand Binding Assay

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions.[4] A competitive binding assay is used to determine the affinity of an unlabeled test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow

The general workflow for a competitive radioligand binding assay involves preparing cell membranes expressing the receptor of interest, incubating these membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor, separating the bound from the free radioligand, and quantifying the bound radioactivity.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293-APJ) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation (Membranes + Radioligand + Competitor) membrane_prep->incubation reagent_prep Reagent Preparation ([¹²⁵I]-Apelin-13, this compound) reagent_prep->incubation separation Separation of Bound/Free Ligand (Filtration) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification data_plot Plot Competition Curve quantification->data_plot ic50_calc Calculate IC₅₀ data_plot->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Figure 2: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Preparation of Cell Membranes Expressing the Apelin Receptor

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the human apelin receptor (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing the human apelin receptor (HEK293-APJ).

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, 0.4 mg/ml G418).[5]

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, ice-cold.[6]

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Procedure:

  • Culture HEK293-APJ cells to confluency in appropriate culture vessels.

  • Harvest the cells by scraping or gentle trypsinization.

  • Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cells using a Dounce homogenizer (10-20 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the inhibition constant (Ki) of this compound.

Materials:

  • Prepared cell membranes expressing the apelin receptor.

  • Radioligand: [¹²⁵I]-Apelin-13.

  • Unlabeled competitor: this compound.

  • Unlabeled reference ligand: Apelin-13 (for determination of non-specific binding).

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[5]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.[5]

  • 96-well filter plates (e.g., Unifilter GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor, this compound, in Assay Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add cell membranes (typically 1-5 µg of protein per well), a fixed concentration of [¹²⁵I]-Apelin-13 (typically at or below its Kd, e.g., 0.1 nM), and Assay Buffer.[6][7]

    • Competitor Wells: Add cell membranes, [¹²⁵I]-Apelin-13, and the various concentrations of this compound.

    • Non-specific Binding: Add cell membranes, [¹²⁵I]-Apelin-13, and a high concentration of unlabeled Apelin-13 (e.g., 1 µM) to saturate the receptors.

  • The final assay volume is typically 200 µL.[5]

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Rapidly filter the contents of each well through a pre-soaked (in 0.5% PEI) 96-well filter plate to separate bound from free radioligand.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) should be used to calculate the percentage of specific binding at each concentration of the competitor.

Calculations:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • % Inhibition = 100 x (1 - [(CPM in presence of competitor - Non-specific Binding) / Specific Binding])

The percentage of specific binding is then plotted against the logarithm of the competitor concentration to generate a competition curve. This curve is then fitted to a sigmoidal dose-response model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary

The following table provides an example of how to present the binding affinity data for various apelin receptor ligands.

CompoundRadioligandCell Type/TissueKi (nM)IC₅₀ (nM)Reference
Apelin-13[¹²⁵I]-Apelin-13HEK293-APJ8.336-[8]
[Pyr¹]apelin-13[¹²⁵I]-apelin-13Human Left Ventricle0.09-[7]
Apelin-17[¹²⁵I]-Apelin-13HEK293-APJ4.651-[8]
Apelin-36[¹²⁵I]-Apelin-13HEK293-APJ1.7351.9[8]
This compound[¹²⁵I]-Apelin-13HEK293-APJTo be determinedTo be determinedThis protocol

Note: The Ki for this compound is to be determined by the user following the provided protocol. Its antagonistic nature has been established.[1][2][3]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to perform in vitro receptor binding assays for this compound. Accurate determination of the binding affinity of this antagonist is a critical step in understanding its pharmacological properties and for the development of novel therapeutics targeting the apelin system.

References

Application Notes and Protocols: (Ala13)-Apelin-13 Administration in Rat Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of (Ala13)-Apelin-13 and its analogues in various rat models of hypertension. This document summarizes key quantitative data, details experimental protocols, and illustrates relevant biological pathways and workflows to guide researchers in designing and executing studies in this area.

Introduction

Apelin is an endogenous peptide that, along with its G protein-coupled receptor APJ, forms a critical signaling axis with significant implications for cardiovascular homeostasis.[1][2] The most active isoform, Apelin-13, and its post-translationally modified form, pyroglutamate (B8496135) Apelin-13 ((Pyr1)-Apelin-13), have been extensively investigated for their therapeutic potential in cardiovascular diseases, including hypertension.[1][3] Systemic administration of Apelin-13 generally produces vasodilatory and antihypertensive effects, positioning the apelin/APJ system as a promising target for novel antihypertensive therapies.[1][2] However, its effects can be complex, with central administration sometimes leading to an increase in blood pressure.[1][2] This document outlines protocols for administering this compound in preclinical rat models of hypertension to assess its therapeutic efficacy and underlying mechanisms.

Data Presentation: Quantitative Effects of Apelin-13 Administration

The following tables summarize the quantitative data from various studies on the effects of Apelin-13 administration in different rat models of hypertension.

Table 1: Effects of Systemic this compound Administration on Blood Pressure in Hypertensive Rat Models

Hypertension ModelRat StrainApelin AnalogueDose & Route of AdministrationDurationChange in Systolic Blood Pressure (SBP)Change in Mean Arterial Pressure (MAP)Change in Diastolic Blood Pressure (DBP)Reference
DOCA-saltWistar(Pyr1)-Apelin-13200 µg/kg/day, Intraperitoneal17 daysSignificant reductionNot ReportedNot Reported[4]
Two-Kidney, One-Clip (2K1C)Sprague-DawleyApelin-13Not specifiedNot specifiedSignificant reductionNot ReportedNot Reported[5][6]
Angiotensin II InfusionNot specifiedApelin-13Not specifiedChronicNo significant alteration of Ang II-induced elevationNot ReportedNot Reported[7]
Preeclampsia-like (TGA-PE)Sprague-Dawley(Pyr1)-Apelin-132 mg/kg/day, Osmotic minipump7 days (from GD13 to GD20)ReducedReducedNo change[3][6]
ADMA-induced Endothelial DamageNot specifiedApelin-13Not specifiedNot specifiedElevated (in contrast to a decline in controls)Not ReportedNot Reported[8]

Table 2: Effects of Central this compound Administration on Blood Pressure

Rat StrainAdministration SiteApelin AnalogueDoseDurationChange in Renal Sympathetic Nerve Activity (RSNA)Change in Mean Arterial Pressure (MAP)Reference
Spontaneously Hypertensive Rats (SHR)Paraventricular Nucleus (PVN)Apelin-13Not specifiedAcuteIncreasedIncreased[9][10]
Normotensive Wistar-Kyoto (WKY)Paraventricular Nucleus (PVN)Apelin-13Not specifiedChronicNot ReportedInduced hypertension[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Induction of Hypertension in Rat Models
  • Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Model:

    • Use male Wistar rats (8-10 weeks old).

    • Administer deoxycorticosterone acetate (25 mg/kg body weight) via subcutaneous injection twice a week for 4 weeks.

    • Replace drinking water with a 1% NaCl solution throughout the experimental period.[4]

  • Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model:

    • Use male Sprague-Dawley rats.

    • Anesthetize the rats.

    • Perform a flank incision to expose the left renal artery.

    • Place a silver clip (with a specific internal diameter, e.g., 0.2 mm) around the renal artery to induce stenosis.

    • The contralateral kidney remains untouched.

  • Spontaneously Hypertensive Rat (SHR) Model:

    • Utilize male SHRs (e.g., 13 weeks old) as the genetic model of hypertension.

    • Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[9]

Administration of this compound
  • Systemic Administration:

    • Intraperitoneal Injection: Dissolve (Pyr1)-Apelin-13 in saline and administer daily at the desired dose (e.g., 200 µg/kg/day) for the specified duration.[4]

    • Chronic Infusion via Osmotic Minipumps:

      • Fill osmotic minipumps with (Pyr1)-Apelin-13 solution at a concentration calculated to deliver the target dose (e.g., 2 mg/kg/day).[6]

      • Implant the minipumps subcutaneously in the dorsal region of the anesthetized rat.

  • Central Administration:

    • Intracerebroventricular (ICV) Injection:

      • Anesthetize the rat and place it in a stereotaxic frame.

      • Drill a burr hole in the skull over the lateral ventricle.

      • Inject Apelin-13 (e.g., 0.1 µg/g diluted in 10 µL physiological saline) into the lateral ventricle using a Hamilton syringe.[11]

    • Microinjection into the Paraventricular Nucleus (PVN):

      • Use a stereotaxic apparatus to target the PVN.

      • Microinject Apelin-13 into the PVN to assess acute effects on sympathetic nerve activity and blood pressure.[9][10]

    • Chronic Infusion into the PVN:

      • Implant a cannula into the PVN connected to an osmotic minipump for continuous, long-term delivery of Apelin-13.[9][10]

Measurement of Physiological Parameters
  • Blood Pressure and Heart Rate:

    • Tail-Cuff Plethysmography: For non-invasive, repeated measurements in conscious rats.

    • Radiotelemetry: Implant a telemetric transducer into the abdominal aorta for continuous and accurate measurement of blood pressure and heart rate in conscious, freely moving rats.

  • Biochemical Analyses:

    • Collect blood samples to measure plasma levels of renin, angiotensin II, vasopressin, and noradrenaline using ELISA kits.[5][6][9][10]

    • Harvest heart and aorta tissues to determine the mRNA levels of apelin and its receptor (APJ) using real-time PCR.[4]

    • Perform Western blotting to analyze protein expression of signaling pathway components in relevant tissues.[5][6][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Apelin_Signaling_Pathway Apelin13 this compound APJ APJ Receptor Apelin13->APJ Binds G_protein Gαi / Gαq APJ->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Downstream Downstream Effects (e.g., Anti-hypertrophy) PKC->Downstream Experimental_Workflow start Start: Select Rat Model (e.g., DOCA-salt, SHR, 2K1C) induce_htn Induce Hypertension (if not a genetic model) start->induce_htn group_animals Randomly Assign to Groups: - Control (Vehicle) - Apelin-13 Treatment induce_htn->group_animals administer_drug Administer this compound (Systemic or Central Route) group_animals->administer_drug monitor_bp Monitor Blood Pressure & Heart Rate (e.g., Tail-cuff, Telemetry) administer_drug->monitor_bp collect_samples Collect Blood and Tissue Samples at Endpoint monitor_bp->collect_samples analyze_data Analyze Data: - Biochemical assays (ELISA) - Gene expression (PCR) - Protein analysis (Western Blot) collect_samples->analyze_data end Conclusion analyze_data->end Central_vs_Systemic_Effects cluster_systemic Systemic Administration cluster_central Central Administration systemic_admin This compound (IV, IP, SC) endothelium Vascular Endothelium systemic_admin->endothelium no_release ↑ Nitric Oxide Release endothelium->no_release vsmc Vascular Smooth Muscle vasodilation Vasodilation vsmc->vasodilation no_release->vsmc Acts on bp_decrease ↓ Blood Pressure vasodilation->bp_decrease central_admin This compound (ICV, PVN) pvn Paraventricular Nucleus (PVN) central_admin->pvn sympathetic ↑ Sympathetic Outflow pvn->sympathetic vasopressin ↑ Vasopressin Release pvn->vasopressin vasoconstriction Vasoconstriction sympathetic->vasoconstriction vasopressin->vasoconstriction bp_increase ↑ Blood Pressure vasoconstriction->bp_increase

References

Application Notes and Protocols for Cell-Based Assays to Study (Ala13)-Apelin-13 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the antagonistic properties of (Ala13)-Apelin-13 on the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The protocols outlined below detail key cell-based assays to quantify the inhibitory activity of this compound and elucidate its mechanism of action.

Introduction

The apelin/APJ system is a critical regulator of cardiovascular homeostasis and has emerged as a promising therapeutic target for various diseases.[1][2] Apelin peptides are the endogenous ligands for the APJ receptor, which is primarily coupled to Gi and Gq proteins.[3] Activation of the APJ receptor by apelin initiates downstream signaling cascades, including the inhibition of cyclic AMP (cAMP) production, recruitment of β-arrestin, and activation of the extracellular signal-regulated kinase (ERK) pathway.[3][4] this compound is a synthetic analog of Apelin-13 and is recognized as a potent antagonist of the APJ receptor.[2][5][6] This document provides detailed protocols for cell-based assays to characterize and quantify the antagonistic effects of this compound.

Data Presentation

The inhibitory potency of this compound can be determined using various functional cell-based assays. The following table summarizes the key parameters to be determined. Note: Specific IC50 values for this compound are not widely reported in the literature and should be determined experimentally using the protocols provided below. For comparative purposes, reported IC50 values for another known APJ antagonist, ML221, are included.[7][8]

Assay TypeParameterThis compound ValueML221 Value (for reference)Cell Line
cAMP AssayIC50To be determined0.70 µMCHO-K1 or HEK293
β-Arrestin Recruitment AssayIC50To be determined1.75 µMCHO-K1 or HEK293
ERK1/2 Phosphorylation AssayIC50To be determinedNot widely reportedCHO-K1 or HEK293

Apelin Receptor Signaling Pathway

The apelin receptor (APJ) is a Class A GPCR that, upon binding of an agonist like Apelin-13, activates intracellular signaling pathways. This compound acts as an antagonist by blocking these signaling events.

cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) Gi_protein Gi Protein APJ->Gi_protein Couples to beta_arrestin β-Arrestin APJ->beta_arrestin Recruits Apelin13 Apelin-13 (Agonist) Apelin13->APJ Activates Ala13_Apelin13 This compound (Antagonist) Ala13_Apelin13->APJ Inhibits AC Adenylyl Cyclase Gi_protein->AC Inhibits ERK ERK1/2 Phosphorylation Gi_protein->ERK Promotes cAMP ↓ cAMP AC->cAMP beta_arrestin->ERK Promotes

Apelin receptor signaling and points of antagonism.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of this compound to counteract the Apelin-13-induced inhibition of intracellular cyclic AMP (cAMP) levels.

Experimental Workflow:

A Seed APJ-expressing cells (e.g., CHO-K1, HEK293) in a 96-well plate B Pre-incubate cells with varying concentrations of This compound A->B C Stimulate with Apelin-13 (EC80 concentration) + Forskolin & IBMX B->C D Incubate to allow cAMP modulation C->D E Lyse cells and measure intracellular cAMP levels (e.g., HTRF, LANCE) D->E F Data analysis: Generate dose-response curve and calculate IC50 E->F

Workflow for the cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: Seed Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human apelin receptor (APJ) into a 96-well or 384-well plate at a suitable density and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Assay Procedure: a. Aspirate the culture medium and wash the cells once with assay buffer. b. Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature. c. Prepare a stimulation solution containing an EC80 concentration of an apelin agonist (e.g., Apelin-13), a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator like Forskolin to stimulate cAMP production. d. Add the stimulation solution to all wells, except for the negative control. e. Incubate for 30-60 minutes at room temperature.[9]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit or an HTRF-based assay, following the manufacturer's instructions.[7]

  • Data Analysis: a. Plot the cAMP concentration against the log concentration of this compound. b. Perform a non-linear regression analysis to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response induced by Apelin-13.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the Apelin-13-induced recruitment of β-arrestin to the APJ receptor, a key event in GPCR desensitization and signaling.[4]

Experimental Workflow:

A Use engineered cell line co-expressing APJ and a β-arrestin fusion protein (e.g., PathHunter) B Pre-incubate cells with varying concentrations of This compound A->B C Stimulate with Apelin-13 agonist B->C D Incubate to allow β-arrestin recruitment C->D E Add detection reagents and measure signal (e.g., chemiluminescence) D->E F Data analysis: Generate dose-response curve and calculate IC50 E->F

Workflow for the β-arrestin recruitment assay.

Detailed Methodology:

  • Assay System: Utilize a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin GPCR cell lines.[7] These cells typically co-express the APJ receptor and a β-arrestin fusion protein that generates a detectable signal upon recruitment.

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate according to the assay kit's recommendations.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 30-60 minutes).

  • Agonist Stimulation: Stimulate the cells with an EC80 concentration of an APJ receptor agonist (e.g., Apelin-13).

  • Signal Detection: Following incubation (typically 60-90 minutes), add the detection reagents provided with the assay kit. The recruitment of β-arrestin to the activated APJ receptor brings two enzyme fragments together, generating a chemiluminescent or fluorescent signal.[7] Measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of this compound. A dose-dependent inhibition of the apelin-induced β-arrestin recruitment confirms its antagonistic activity. Calculate the IC50 value using non-linear regression.

ERK1/2 Phosphorylation Assay

This assay quantifies the inhibition of Apelin-13-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of APJ receptor activation.[3]

Experimental Workflow:

A Culture APJ-expressing cells to near confluency and serum-starve B Pre-treat cells with varying concentrations of This compound A->B C Stimulate with Apelin-13 agonist for a short duration B->C D Lyse cells and collect protein lysates C->D E Detect phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (e.g., Western Blot, AlphaScreen) D->E F Data analysis: Quantify band intensities, normalize p-ERK to total ERK, and calculate IC50 E->F

Workflow for the ERK1/2 phosphorylation assay.

Detailed Methodology:

  • Cell Culture and Treatment: a. Grow APJ-expressing cells in 6-well or 12-well plates to near confluency. b. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. c. Pre-treat the cells with different concentrations of this compound for 30 minutes. d. Stimulate with an apelin agonist (e.g., Apelin-13) for 5-10 minutes.[3]

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Collect the lysates and determine the protein concentration using a BCA assay.

  • Detection of p-ERK1/2:

    • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). c. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. d. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[3]

    • High-Throughput Methods: Alternatively, use plate-based immunoassays like AlphaScreen® SureFire™ or HTRF® for a higher throughput analysis of p-ERK1/2 levels.

  • Data Analysis: a. Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. b. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample. c. Plot the normalized p-ERK1/2 levels against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

References

Application Notes and Protocols for Microinjection of (Ala¹³)-Apelin-13 into the Dorsal Vagal Complex (DVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microinjection of (Ala¹³)-Apelin-13, a potent antagonist of the apelin receptor (APJ), into the Dorsal Vagal Complex (DVC). This document is intended to guide researchers in investigating the role of the apelinergic system within the DVC in regulating various physiological functions, particularly gastric motility.

Introduction

The Dorsal Vagal Complex, comprising the nucleus of the solitary tract (NTS), the dorsal motor nucleus of the vagus (DMV), and the area postrema (AP), is a critical brainstem region for the integration of peripheral sensory information and the autonomic control of visceral functions. The apelin peptide and its receptor, APJ, are expressed in the DVC and have been implicated in the regulation of cardiovascular function, fluid homeostasis, and gastrointestinal motility. (Ala¹³)-Apelin-13 is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine, which confers antagonistic properties at the APJ receptor. Microinjection of this antagonist is a key technique to elucidate the physiological significance of endogenous apelin signaling in the DVC.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Apelin-13 microinjection into the DVC on gastric tone and motility in rats, and the antagonistic effect of (Ala¹³)-Apelin-13.

Table 1: Dose-Dependent Effect of Apelin-13 Microinjection into the DVC on Gastric Tone and Motility in Rats

Apelin-13 Dose (pmol/60 nl)Change in Gastric Tone (Corpus)Change in Gastric Tone (Antrum)Inhibition of Gastric Motility (Corpus) (% of baseline)Inhibition of Gastric Motility (Antrum) (% of baseline)
1--~10%~10%
10--~40%~35%
30-231 ± 44.9 mg-203 ± 27.3 mg-71 ± 4.6%-60 ± 7.9%
100--~80%~75%
300--~85%~80%

Data adapted from a study on male adult Sprague-Dawley rats.[1]

Table 2: Antagonistic Effect of (Ala¹³)-Apelin-13 (F13A) on Apelin-13-Induced Inhibition of Gastric Function

TreatmentChange in Gastric Tone (Corpus)Change in Gastric Tone (Antrum)Inhibition of Gastric Motility (Corpus) (% of baseline)Inhibition of Gastric Motility (Antrum) (% of baseline)
Apelin-13 (30 pmol) alone-249 ± 45.1 mg-200 ± 21.8 mg-73 ± 3.8%-66 ± 10.2%
Apelin-13 (30 pmol) + F13A (10 nmol in 2 µl into 4th ventricle)Significantly attenuatedSignificantly attenuatedSignificantly attenuatedSignificantly attenuated

(Ala¹³)-Apelin-13 (F13A) was administered into the fourth ventricle and was shown to prevent the inhibitory effects of Apelin-13 microinjected into the DVC.[1][2]

Experimental Protocols

Protocol 1: Preparation of (Ala¹³)-Apelin-13 Solution for Microinjection
  • Reconstitution: (Ala¹³)-Apelin-13 is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS) to a stock concentration of 1 mM.

  • Aliquotting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration (e.g., for fourth ventricle administration, 10 nmol in 2 µl) using sterile aCSF or PBS. Ensure the final solution is clear and free of particulates. Keep the working solution on ice.

Protocol 2: Stereotaxic Microinjection of (Ala¹³)-Apelin-13 into the DVC of Rats

This protocol provides a general guideline. Specific stereotaxic coordinates should be determined based on a reliable rat brain atlas (e.g., Paxinos and Watson) and may require preliminary validation in the specific rat strain and age being used.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to an approved institutional animal care and use committee (IACUC) protocol.

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Place the animal in a stereotaxic frame, ensuring the head is held firmly and level. Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the skin and periosteum to visualize the bregma and lambda landmarks.

    • Level the skull by ensuring that the dorsal-ventral readings for bregma and lambda are within 0.1 mm of each other.

    • Using a rat brain atlas, determine the stereotaxic coordinates for the DVC. For adult Sprague-Dawley rats, the approximate coordinates relative to the obex are: 0.5 mm anterior, 0.5 mm lateral, and 0.5 mm ventral to the dorsal surface of the brainstem.

    • Carefully drill a small burr hole in the skull overlying the target injection site.

    • Gently remove the dura mater to expose the underlying brain tissue.

  • Microinjection:

    • Load a Hamilton syringe or a glass micropipette with the prepared (Ala¹³)-Apelin-13 solution.

    • Lower the injection needle or pipette to the predetermined dorsal-ventral coordinate for the DVC.

    • Infuse the solution at a slow and controlled rate (e.g., 100 nl/min) to minimize tissue damage and ensure proper diffusion.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the injectate upon withdrawal.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per the approved IACUC protocol.

    • Monitor the animal closely during recovery from anesthesia. House the animal in a clean, warm cage and provide easy access to food and water.

Signaling Pathways and Experimental Workflows

Apelin-13 Signaling Pathway in the DVC

Apelin-13, upon binding to its G-protein coupled receptor APJ in DVC neurons, is known to activate several intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, APJ can couple to Gαq/11, activating phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium. These pathways can ultimately lead to the modulation of neuronal excitability and neurotransmitter release.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling Apelin-13 Apelin-13 APJ APJ Receptor Apelin-13->APJ Gai Gαi APJ->Gai Gq11 Gαq/11 APJ->Gq11 AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gq11->PLC cAMP cAMP AC->cAMP Neuronal\nResponse Neuronal Response cAMP->Neuronal\nResponse PKC Protein Kinase C PLC->PKC ERK ERK1/2 PKC->ERK ERK->Neuronal\nResponse

Caption: Apelin-13 signaling cascade in DVC neurons.

Experimental Workflow for Investigating (Ala¹³)-Apelin-13 Effects

The following diagram illustrates a typical experimental workflow to assess the antagonistic properties of (Ala¹³)-Apelin-13 on Apelin-13-induced physiological changes.

cluster_prep Preparation cluster_surgery Surgical Procedure cluster_experiment Experimental Protocol cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Cannulation Stereotaxic Cannulation of DVC Animal_Prep->Cannulation Solution_Prep Solution Preparation (Apelin-13 & (Ala13)-Apelin-13) Antagonist_Admin Microinjection of This compound or Vehicle Solution_Prep->Antagonist_Admin Agonist_Admin Microinjection of Apelin-13 Solution_Prep->Agonist_Admin Baseline Baseline Physiological Recording (e.g., Gastric Motility) Cannulation->Baseline Baseline->Antagonist_Admin Antagonist_Admin->Agonist_Admin Post_Injection_Rec Post-injection Physiological Recording Agonist_Admin->Post_Injection_Rec Data_Analysis Data Analysis and Comparison of Groups Post_Injection_Rec->Data_Analysis

Caption: Workflow for antagonist microinjection study.

References

Troubleshooting & Optimization

Overcoming challenges in (Ala13)-Apelin-13 peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the solid-phase peptide synthesis (SPPS) of (Ala13)-Apelin-13.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing low coupling efficiency, especially for hydrophobic residues in the this compound sequence. What could be the cause and how can I improve it?

A1: Low coupling efficiency, particularly with hydrophobic sequences, is often due to peptide aggregation on the resin support. The growing peptide chains can form secondary structures that hinder the accessibility of the N-terminus for the next coupling step.[1][2][3]

Potential Solutions:

  • Change of Solvent: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like DMSO to disrupt hydrogen bonding and reduce aggregation.[1]

  • Elevated Temperature/Microwave: Perform couplings at a higher temperature (e.g., 50-60°C) or utilize a microwave peptide synthesizer to increase reaction kinetics and break up aggregates.[1]

  • Double Coupling: For notoriously difficult couplings, such as those involving bulky amino acids or occurring after a proline residue, performing the coupling step twice (double coupling) can significantly improve the yield.[4][5]

  • Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® into the coupling cocktail. These can help to suppress side reactions and improve coupling efficiency.

  • Chaotropic Salts: The addition of chaotropic salts such as LiCl to the coupling media can help to disrupt secondary structures and improve solvation of the peptide-resin complex.

Q2: My final product shows a significant peak with a mass of +51 Da. What is this impurity and how can I prevent it?

A2: A +51 Da mass shift is indicative of the formation of a 3-(1-piperidinyl)alanine adduct. This side reaction can occur when synthesizing peptides containing a C-terminal cysteine, where the base (piperidine) used for Fmoc deprotection adds to a dehydroalanine (B155165) intermediate.[1] While this compound does not have a C-terminal cysteine, this type of adduct formation can occur with other susceptible residues under basic conditions.

Potential Solutions:

  • Alternative Base for Deprotection: Consider using a less nucleophilic base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a low concentration, often in combination with piperidine (B6355638) to scavenge the dibenzofulvene byproduct.[6]

  • Modified Deprotection Cocktail: Adding HOBt to the piperidine deprotection solution can help to reduce base-catalyzed side reactions.[1]

Q3: I am struggling with aspartimide formation, leading to impurities that are difficult to separate. How can I minimize this side reaction?

A3: Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly at sequences containing aspartic acid. It is catalyzed by the piperidine used for deprotection and can lead to both α- and β-aspartyl peptides, as well as piperidide adducts.[1][7]

Potential Solutions:

  • Use of Protecting Groups: Employing a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) backbone protecting group on the nitrogen of the amino acid preceding the aspartic acid can effectively prevent aspartimide formation.[1]

  • Optimized Deprotection: Use a deprotection cocktail containing 20% piperidine with 0.1 M HOBt in DMF to reduce the rate of aspartimide formation.[8]

  • Milder Deprotection Base: Using piperazine (B1678402) instead of piperidine for deprotection has been shown to cause fewer aspartimide-related side reactions.[8][9]

Q4: After cleaving the peptide from the resin, I have a very low yield of the desired this compound, and the crude product is difficult to purify. What are the likely causes?

A4: Low yield and purification difficulties for hydrophobic peptides like Apelin-13 and its analogs can stem from several issues during both synthesis and workup.

Potential Solutions:

  • Incomplete Deprotection/Coupling: As discussed in Q1, aggregation can lead to incomplete reactions, resulting in a crude product containing numerous deletion sequences. Implementing the suggested strategies to combat aggregation is crucial.

  • Precipitation During Cleavage: Highly hydrophobic peptides can sometimes precipitate out of the cleavage cocktail. Using a cleavage cocktail with a higher percentage of scavengers or adding a solubilizing agent like trifluoroethanol (TFE) can help keep the peptide in solution.

  • Aggregation After Cleavage: The cleaved and deprotected peptide may be prone to aggregation in aqueous solutions, making purification by reverse-phase HPLC challenging.[10] Dissolving the crude peptide in a solvent containing organic modifiers like acetonitrile (B52724) or isopropanol, or even a small amount of formic acid, can improve solubility.

  • Optimize HPLC Conditions: Use a C4 or C8 column instead of a C18 for better recovery of hydrophobic peptides. A shallow gradient of the organic mobile phase can also improve separation.

Q5: I am observing diketopiperazine formation at the dipeptide stage of my synthesis. How can I avoid this?

A5: Diketopiperazine formation is a common side reaction at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[1]

Potential Solutions:

  • Use of 2-Chlorotrityl Chloride Resin: This resin is sterically hindered and less prone to diketopiperazine formation compared to more reactive resins like Wang resin.[11][12]

  • Coupling of a Dipeptide: Instead of coupling the second amino acid as a monomer, use a pre-formed dipeptide. This bypasses the susceptible dipeptide-resin stage.

Data on this compound Synthesis

Quantitative data for the synthesis of this compound is not extensively detailed in the literature with respect to comparative yields under different conditions. However, based on general principles of SPPS and data from commercial suppliers, the following targets can be set.

ParameterTarget ValueNotes
Crude Purity (by HPLC) >70%Highly dependent on the success of individual coupling and deprotection steps. Aggregation can significantly lower this value.
Final Purity (after HPLC) >95%Achievable with optimized purification protocols. Some suppliers report purities as high as 99.57%.[13]
Overall Yield 10-30%This is a typical range for a peptide of this length and complexity, considering losses during synthesis, cleavage, and purification.

Experimental Protocol: Manual Fmoc-SPPS of this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound. The sequence is: Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Ala-OH.

1. Resin Selection and Swelling:

  • Resin: Pre-loaded Fmoc-Ala-Wang resin (or a similar suitable resin).

  • Procedure:

    • Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DMF (10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.

    • Drain the DMF.

2. Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF (v/v).

  • Procedure:

    • Add the deprotection solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • Reagents:

    • Fmoc-amino acid (3-5 equivalents).

    • Coupling agent, e.g., HATU (3-5 equivalents).

    • Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Solvent: DMF.

  • Procedure:

    • In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.

    • Add DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours. For difficult couplings (e.g., Arg, Pro), extend the coupling time or perform a double coupling.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence.

4. Cleavage and Deprotection:

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).

  • Procedure:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin (10 mL/g of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

5. Purification:

  • Technique: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 or C8 semi-preparative column.

  • Mobile Phase:

    • A: 0.1% TFA in water.

    • B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of mobile phase A, with the addition of some mobile phase B if necessary for solubility.

    • Purify the peptide using a suitable gradient of mobile phase B.

    • Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

SPPS_Workflow Figure 1: this compound Synthesis Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_cleavage Cleavage & Purification Resin_Prep Resin Swelling (Fmoc-Ala-Wang in DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Next Amino Acid Side_Reactions Side Reactions (Aspartimide, etc.) Deprotection->Side_Reactions Base-catalyzed Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA in DMF) Wash1->Coupling Next Amino Acid Wash2 DMF Wash Coupling->Wash2 Next Amino Acid Aggregation Aggregation Coupling->Aggregation Incomplete Coupling Wash2->Deprotection Next Amino Acid Final_Wash Final Wash & Dry Cleavage Cleavage from Resin (Reagent K) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Low_Yield Low Yield Precipitation->Low_Yield Solubility Issues Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound (>95% Purity) Lyophilization->Final_Product

Caption: Figure 1: A flowchart illustrating the key stages of this compound synthesis via Fmoc-SPPS and potential challenges.

Apelin_Signaling Figure 2: Apelin/APJ Receptor Signaling Pathway cluster_G_protein G-Protein Dependent Pathways cluster_beta_arrestin G-Protein Independent Pathway Apelin Apelin-13 / Analogs APJ APJ Receptor (GPCR) Apelin->APJ G_alpha_i Gαi APJ->G_alpha_i G_alpha_q Gαq APJ->G_alpha_q Beta_Arrestin β-Arrestin APJ->Beta_Arrestin AC Adenylyl Cyclase (AC) G_alpha_i->AC PI3K PI3K G_alpha_i->PI3K PLC Phospholipase C (PLC) G_alpha_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC Cardiac_Contractility Cardiac Contractility PKC->Cardiac_Contractility Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cell_Survival Cell Survival Akt->Cell_Survival NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation ERK12 ERK1/2 Beta_Arrestin->ERK12 Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Angiogenesis Angiogenesis ERK12->Angiogenesis

References

Technical Support Center: (Ala13)-Apelin-13 and Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using (Ala13)-Apelin-13. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the potential impact of residual trifluoroacetic acid (TFA) on your experiments. TFA is commonly used during peptide synthesis and purification, and its presence can significantly affect the biological activity and physicochemical properties of the peptide.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a synthetic analog of Apelin-13 where the C-terminal Phenylalanine (Phe) is replaced by Alanine (Ala).[3] It functions as a potent antagonist of the apelin receptor (APJ), a G-protein coupled receptor.[4][5][6] In experiments, it is used to block apelin-induced signaling pathways and biological effects, such as the inhibition of gastric motility.[4][5][7]

Q2: Why is my this compound peptide supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is a standard reagent used for cleaving the synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve separation during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][8][9] During the final lyophilization step, free TFA is removed, but TFA anions remain bound to positively charged amino acid residues on the peptide, forming a peptide-TFA salt.[8][10][11]

Q3: How can residual TFA in my this compound sample affect my experimental results?

A3: Residual TFA can interfere with biological assays in several ways:

  • Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, potentially inhibiting or, in some cases, stimulating cell proliferation.[1][11][12][13] This can lead to misleading results in cell-based assays, masking the true antagonistic effect of this compound.[12]

  • Alteration of Peptide Properties: TFA counterions binding to the peptide can alter its secondary structure, solubility, and aggregation characteristics.[8][13][14] This can affect the peptide's ability to bind to the APJ receptor.

  • Assay Interference: As a strong acid, TFA can lower the pH of your assay buffer, which may denature proteins or affect enzyme kinetics.[11][13] It has also been reported to interfere with certain analytical techniques like IR spectroscopy.[11]

  • In Vivo Effects: In animal studies, TFA can be immunogenic, potentially eliciting an antibody response.[1][10]

Q4: I am observing inconsistent results in my cell-based assay. Could TFA be the cause?

A4: Yes, inconsistent results are a common sign of TFA interference. If you observe variable cell viability, unexpected dose-response curves, or poor reproducibility between experiments, residual TFA in your peptide stock could be a significant contributing factor.[1][11]

Q5: What is a typical and what is an acceptable level of TFA in a peptide sample?

A5: The amount of residual TFA in a lyophilized peptide can vary widely, often ranging from 10% to 45% of the total weight.[14] For most routine in vitro assays, this may not be a major issue. However, for sensitive applications like cell-based assays, receptor-binding studies, or in vivo research, it is strongly recommended to reduce the TFA content to less than 1%.[13][14]

Q6: How can I remove TFA from my this compound sample?

A6: Several methods exist to exchange the TFA counterion for a more biocompatible one, such as chloride (HCl) or acetate (B1210297) (AC). The most common and effective method is a salt exchange procedure involving lyophilization.[8][9] Other techniques include ion-exchange chromatography, specialized RP-HPLC protocols, dialysis, and ultrafiltration.[11][15][16]

Troubleshooting Guide

This guide addresses specific problems that may be caused by TFA interference.

ProblemPossible CauseRecommended Solution
Inconsistent or non-reproducible results in cell viability or signaling assays. Residual TFA is causing dose-dependent cytotoxicity or altering the assay pH, masking the true effect of this compound.[11][12]Perform a TFA-to-HCl or TFA-to-acetate exchange on your peptide sample. (See Protocol 1). Prepare a "vehicle control" containing only the TFA salt solution (at a concentration equivalent to that in your highest peptide dose) to test for TFA-specific effects on your cells.
This compound shows lower than expected antagonist activity. TFA binding has altered the peptide's conformation, reducing its affinity for the APJ receptor.[13][14]Use a TFA-exchanged version of the peptide. Ensure your peptide is fully solubilized in a buffer appropriate for its sequence before use.
Peptide solubility issues in aqueous buffers. TFA salts can sometimes reduce the solubility of peptides in certain buffers, especially those with a high content of positively charged residues.[13]After TFA removal, test solubility in various biocompatible buffers. Sonication may help dissolve the peptide.
Unexpected immune response or toxicity in in vivo studies. TFA can act as a hapten, eliciting an immune response, or may cause localized toxicity at the injection site.[1][10]It is critical to use peptides with TFA content <1% for all in vivo experiments. Exchange the TFA salt for a hydrochloride or acetate salt.[13][14]

Experimental Protocols

Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol is the most widely adopted method for removing TFA counterions from synthetic peptides.[8][10]

Materials:

  • Lyophilized this compound TFA salt

  • Milli-Q or distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the Peptide: Dissolve the peptide in distilled water to a concentration of approximately 1 mg/mL.[8]

  • Add HCl: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8] A concentration below 2 mM may result in an incomplete exchange.[8]

  • Incubate: Allow the solution to stand at room temperature for at least one minute.[8]

  • Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.[8][17]

  • Lyophilize: Lyophilize the frozen sample overnight until all liquid is removed and a dry powder remains.[8]

  • Repeat: To ensure complete removal of TFA, re-dissolve the lyophilized peptide powder in the 2-10 mM HCl solution and repeat the freezing (Step 4) and lyophilization (Step 5) steps at least two more times.[8]

  • Final Reconstitution: After the final lyophilization, the resulting this compound HCl salt is ready. Reconstitute it in your desired sterile buffer for your experiment.

Visualized Workflows and Pathways

G Apelin / APJ Receptor Signaling Pathway cluster_downstream Downstream Signaling Apelin Apelin-13 APJ APJ Receptor (GPCR) Apelin->APJ Activates Ala13_Apelin This compound (Antagonist) Ala13_Apelin->APJ Blocks G_Protein Gαi / Gq APJ->G_Protein Couples PI3K PI3K G_Protein->PI3K ERK ERK1/2 G_Protein->ERK AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility, Angiogenesis) AKT->Physiological_Effects ERK->Physiological_Effects eNOS->Physiological_Effects

Caption: Apelin/APJ receptor signaling pathway and the antagonistic action of this compound.

G Experimental Workflow: Mitigating TFA Interference start Receive this compound (TFA Salt) check_assay Is the assay sensitive to TFA? (e.g., cell-based, in vivo) start->check_assay tfa_exchange Perform TFA Removal (e.g., HCl Exchange Protocol) check_assay->tfa_exchange Yes reconstitute_tfa Reconstitute Peptide in Assay Buffer check_assay->reconstitute_tfa No reconstitute_hcl Reconstitute Peptide (HCl Salt) in Assay Buffer tfa_exchange->reconstitute_hcl run_assay Perform Biological Assay reconstitute_tfa->run_assay reconstitute_hcl->run_assay

Caption: Decision workflow for handling TFA in this compound experiments.

G Troubleshooting Logic for Inconsistent Assay Results start Inconsistent or Unexpected Results check_tfa Is the peptide a TFA salt? start->check_tfa check_controls Review Experimental Controls (e.g., positive/negative controls, reagent stability) check_tfa->check_controls No run_tfa_control Run Vehicle Control (Buffer + TFA) check_tfa->run_tfa_control Yes other_issue Conclusion: Issue is likely not TFA-related. Investigate other variables. check_controls->other_issue tfa_effect Does vehicle control show biological effects? run_tfa_control->tfa_effect remove_tfa Conclusion: TFA is interfering. Perform salt exchange. tfa_effect->remove_tfa Yes tfa_effect->other_issue No

References

Validation & Comparative

Specificity of (Ala13)-Apelin-13 in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional specificity of (Ala13)-Apelin-13 against the endogenous ligand, Apelin-13, at the Apelin receptor (APJ). The APJ receptor, a Class A G-protein coupled receptor (GPCR), is a promising therapeutic target for cardiovascular and metabolic diseases. Understanding the functional consequences of ligand binding is critical for the development of novel therapeutics. This document summarizes key experimental data, provides detailed methodologies for relevant functional assays, and visualizes the signaling pathways involved.

Introduction to Apelin Receptor Signaling

The APJ receptor is activated by the endogenous peptide Apelin-13, initiating two primary signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway. The Gαi-coupled pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the β-arrestin pathway is crucial for receptor internalization and has been linked to downstream signaling, including the activation of extracellular signal-regulated kinase (ERK). The C-terminal phenylalanine of Apelin-13 is understood to be a critical determinant of its functional activity, particularly in mediating β-arrestin recruitment.

This compound: An Antagonist of the Apelin Receptor

This compound, also referred to as Apelin-13(F13A), is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by an alanine. This single amino acid substitution dramatically alters the functional properties of the peptide, converting it from a potent agonist to a specific antagonist of the APJ receptor. Experimental evidence across various functional assays confirms that this compound effectively blocks the actions of Apelin-13. For instance, it has been demonstrated to inhibit the hypotensive effects of Apelin-13 in vivo and to reduce apelin-induced β-arrestin recruitment to the receptor.[1][2] While one report has suggested potential agonist activity in some human cell systems, the overwhelming consensus in the scientific literature, supported by functional data, points to its role as an antagonist.

Comparative Functional Data

The following table summarizes the quantitative data from functional assays comparing the activity of Apelin-13 and the antagonistic potential of other compounds. Direct comparative IC50 values for this compound are noted where available from the same studies to ensure consistency in experimental conditions.

CompoundAssayParameterValueCell LineReference
Apelin-13cAMP InhibitionEC500.37 nMHEK293[3]
Apelin-13β-arrestin RecruitmentEC50~1 µMHEK293T[4]
This compoundβ-arrestin RecruitmentAntagonistPotently reduces Apelin-13 induced recruitmentHEK293T[1]
ML221 (Antagonist)cAMP InhibitionIC500.70 µMCHO-K1[5]
ML221 (Antagonist)β-arrestin RecruitmentIC501.75 µMCHO-K1[5]
APJ antagonist-1β-arrestin RecruitmentIC503.1 µMNot Specified[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the Apelin receptor and a typical experimental workflow for assessing antagonist activity.

Apelin-13 Agonist Signaling Pathway Apelin13 Apelin-13 APJ APJ Receptor Apelin13->APJ Binds G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ERK ERK Activation beta_arrestin->ERK Leads to Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Agonist (Apelin-13) signaling at the APJ receptor.

This compound Antagonist Action Ala13_Apelin13 This compound APJ APJ Receptor Ala13_Apelin13->APJ Binds & Blocks Apelin13 Apelin-13 Apelin13->APJ Signaling Downstream Signaling (cAMP, β-arrestin) APJ->Signaling Activation Inhibited

Caption: Antagonistic action of this compound at the APJ receptor.

Workflow: Antagonist Functional Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Detection cluster_3 Analysis A Seed APJ-expressing cells in 96-well plate B Culture overnight A->B C Pre-incubate with This compound (Antagonist) B->C D Stimulate with Apelin-13 (Agonist) C->D E Measure assay-specific signal (e.g., cAMP levels or β-arrestin recruitment) D->E F Generate dose-response curve E->F G Calculate IC50 F->G

Caption: Experimental workflow for determining antagonist potency.

Experimental Protocols

cAMP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of cyclic AMP, typically following the stimulation of adenylyl cyclase by forskolin (B1673556) in cells expressing a Gαi-coupled receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).

  • Apelin-13 (agonist).

  • This compound (test antagonist).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Seeding: Plate APJ-expressing cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of the antagonist, this compound, to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation: Add a fixed, sub-maximal (e.g., EC80) concentration of Apelin-13 along with forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase and subsequent cAMP production. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane. Technologies such as BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (EFC) are commonly used.

Materials:

  • HEK293 cells co-expressing the APJ receptor fused to a luciferase (e.g., Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP) for BRET, or appropriate constructs for EFC assays.

  • Assay buffer (e.g., PBS).

  • Apelin-13 (agonist).

  • This compound (test antagonist).

  • Substrate for the luciferase (e.g., coelenterazine (B1669285) h).

Procedure:

  • Cell Seeding: Plate the engineered HEK293 cells in a white, opaque 96-well plate and culture for 24-48 hours.

  • Compound Pre-incubation: Replace the culture medium with assay buffer. Add serial dilutions of the antagonist, this compound, and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Agonist Stimulation: Add a fixed concentration of Apelin-13 to the wells to induce β-arrestin recruitment.

  • Detection: Add the luciferase substrate. Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

The available experimental data strongly support the classification of this compound as a specific antagonist of the Apelin/APJ receptor system. Its ability to block the functional consequences of Apelin-13 binding, such as G-protein signaling and β-arrestin recruitment, makes it a valuable tool for elucidating the physiological and pathological roles of the apelinergic system. Further studies providing direct, side-by-side quantitative comparisons of Apelin-13 and this compound in various functional assays will continue to refine our understanding of its specific antagonistic properties.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.